
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile, also known as FMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMDP is a heterocyclic compound that contains a pyrrole ring and a benzonitrile group. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. This compound has been shown to selectively inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis in cancer cells. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit selective cytotoxicity against cancer cells, with minimal toxicity towards normal cells. This selectivity is believed to be due to the higher expression of thymidylate synthase in cancer cells compared to normal cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile has several advantages as a research tool, including its ease of synthesis, high purity, and selective cytotoxicity towards cancer cells. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity towards non-cancerous cells at high concentrations.
将来の方向性
There are several potential future directions for research on 2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile. One direction is the development of novel this compound derivatives with improved solubility and selectivity towards cancer cells. Another direction is the investigation of the mechanism of action of this compound and its potential interactions with other enzymes and pathways involved in cancer cell proliferation. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and organic synthesis.
合成法
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile can be synthesized through a multistep process that involves the reaction of 2,5-dimethylpyrrole with benzaldehyde in the presence of a catalyst to form 2-(2,5-dimethylpyrrol-1-yl)benzaldehyde. This intermediate is then reacted with cyanide ion to form the corresponding nitrile, which is subsequently reduced to this compound using a reducing agent such as sodium borohydride.
科学的研究の応用
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile has been studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various organic compounds. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
特性
CAS番号 |
124678-33-7 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile |
InChI |
InChI=1S/C14H12N2O/c1-10-7-13(9-17)11(2)16(10)14-6-4-3-5-12(14)8-15/h3-7,9H,1-2H3 |
InChIキー |
CGILGHJSTBSYAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C=O |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



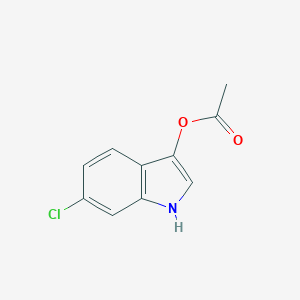
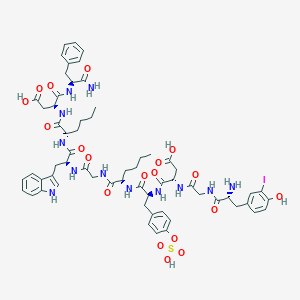

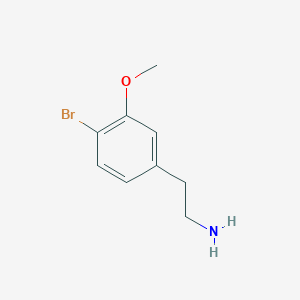
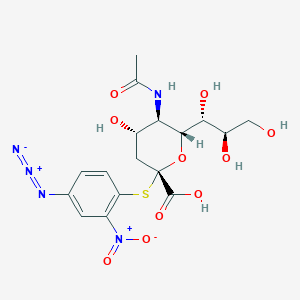
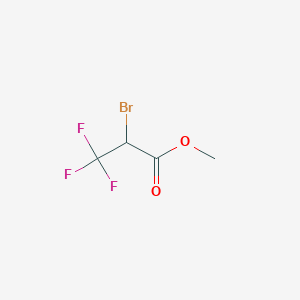
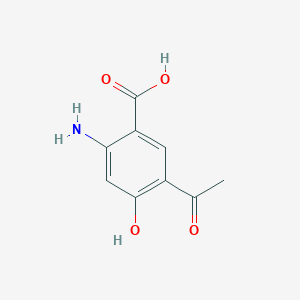
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)


![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


